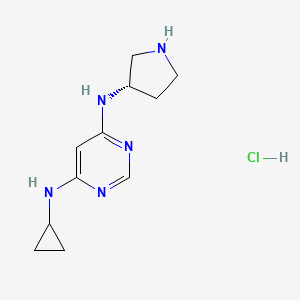

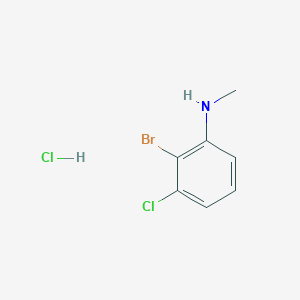

2-Bromo-3-chloro-N-methylaniline;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

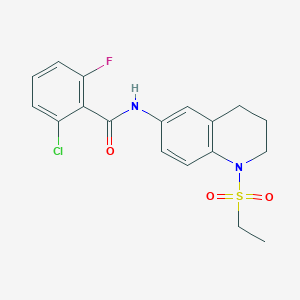

“2-Bromo-3-chloro-N-methylaniline;hydrochloride” is a chemical compound that is likely derived from N-methylaniline . N-methylaniline is an organic compound with the chemical formula CH3C6H4NH2 . It is a colorless liquid, although commercial samples are often yellowish . It is a precursor to the herbicides metolachlor and acetochlor .

Synthesis Analysis

The synthesis of 2-Bromo-N-methylaniline, a related compound, can be achieved via the reduction of 2-bromoformylanilide . It can be used to synthesize benzimidazole derivatives, via one pot N-arylation of amides/cyclic amides in the presence of copper iodide nanoparticles . It can also be used in the synthesis of alkyltelluro-substituted aromatic amines, which can show radical trapping ability .Molecular Structure Analysis

The molecular structure of 2-Bromo-N-methylaniline, a related compound, has a linear formula of BrC6H4NHCH3 . Its molecular weight is 186.05 . The molecular structure of 3-Bromo-2-methylaniline hydrochloride, another related compound, has a molecular weight of 222.510 Da .Chemical Reactions Analysis

The conversion of o-toluidine to the diazonium salt gives access to the 2-bromo, 2-cyano-, and 2-chlorotoluene derivatives . N-acetylation is also demonstrated .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-N-methylaniline, a related compound, include a refractive index n20/D of 1.6070 (lit.), a boiling point of 107-109 °C/12 mmHg (lit.), and a density of 1.589 g/mL at 25 °C (lit.) .科学的研究の応用

Synthesis Applications

Palladium-Assisted Reactions : Palladium(II) chloride facilitates reactions with 2-bromoanilines, including 2-Bromo-3-chloro-N-methylaniline;hydrochloride, to produce vinylogous arylamino ketones and esters, leading to the formation of 3-substituted indoles. This process has implications in the synthesis of complex organic compounds (Kasahara et al., 1986).

Halogenation of α, β-Unsaturated Carbonyl Compounds : A method involving OXONE® and hydrohalic acid (HBr, HCl) has been developed for the halogenation of α, β-unsaturated carbonyl compounds, which could be applicable to compounds like 2-Bromo-3-chloro-N-methylaniline;hydrochloride (Kim & Park, 2004).

Chemical Properties and Reactions

Enzymatic Dehalogenation : Studies on brominated and chlorinated compounds, similar to 2-Bromo-3-chloro-N-methylaniline;hydrochloride, show that enzymes in the liver can catalyze the hydrolysis of these compounds into halide ions and other products (Heppel & Porterfield, 1948).

Bromination and Chlorination Techniques : Various studies have explored the efficient bromination and chlorination techniques for compounds like 2-Bromo-3-chloro-N-methylaniline;hydrochloride, which are crucial in organic and coordination chemistry (Wang et al., 2006).

Environmental Impact

- Role in Atmospheric Chemistry : Research on the chemistry of atmospheric bromine, which is related to compounds like 2-Bromo-3-chloro-N-methylaniline;hydrochloride, indicates their potential role in ozone layer depletion and other atmospheric processes (Wofsy, McElroy, & Yung, 1975).

Biological Applications

- Genetic Control of Methyl Halide Production : The study of methyl chloride and bromide production in plants, related to 2-Bromo-3-chloro-N-methylaniline;hydrochloride, has implications in understanding the biological production mechanisms of these halides (Rhew, Østergaard, Saltzman, & Yanofsky, 2003).

Safety and Hazards

N-methylaniline, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

特性

IUPAC Name |

2-bromo-3-chloro-N-methylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4,10H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIZPRHCQXPGBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

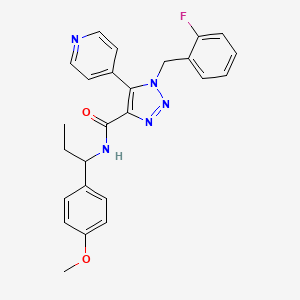

CNC1=C(C(=CC=C1)Cl)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloro-N-methylaniline;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Pyridin-4-yl-2-(1-thieno[2,3-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2663220.png)

![2-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2663224.png)

![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2663227.png)

![2-Chloro-N-[1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B2663229.png)

![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2663230.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2663238.png)